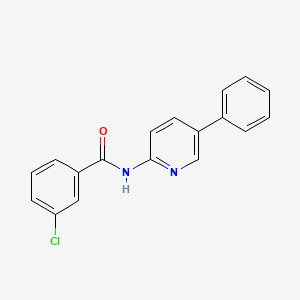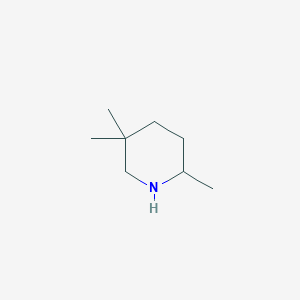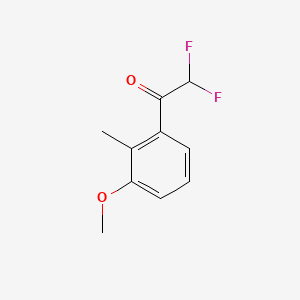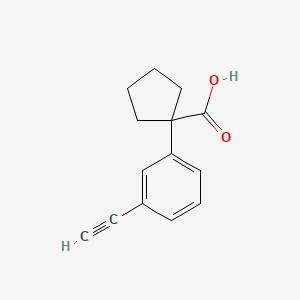
1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of 3-ethynylphenylboronic acid with cyclopentanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(3-carboxyphenyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(3-ethynylphenyl)cyclopentanol.
Substitution: Formation of halogenated derivatives such as 1-(3-bromophenyl)cyclopentane-1-carboxylic acid.
Scientific Research Applications
1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with a cyclopentane ring and a carboxylic acid group.
1-(3-Bromophenyl)cyclopentane-1-carboxylic acid: A halogenated derivative with similar structural features.
1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid: A methoxy-substituted analog with different electronic properties.
Uniqueness: 1-(3-Ethynylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific properties.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(3-ethynylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c1-2-11-6-5-7-12(10-11)14(13(15)16)8-3-4-9-14/h1,5-7,10H,3-4,8-9H2,(H,15,16) |
InChI Key |
KBVIMRDPWPDBBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)
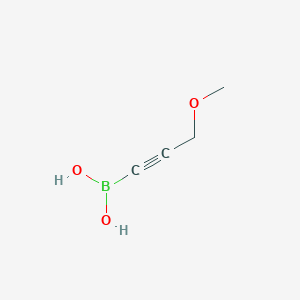
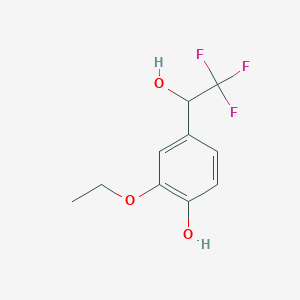
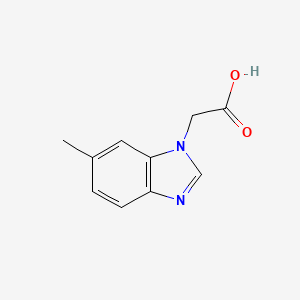
![2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol](/img/structure/B15317402.png)
![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
![(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B15317430.png)
![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)

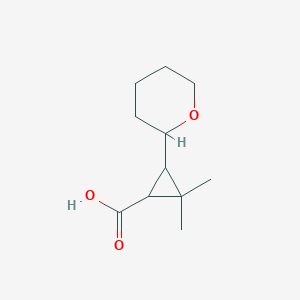
![7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)
